N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6S/c1-16(2)9-10-26-19-7-5-17(13-21(19)32-15-24(3,4)23(26)27)25-33(28,29)18-6-8-20-22(14-18)31-12-11-30-20/h5-8,13-14,16,25H,9-12,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOWTJSNNQPPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has gained attention for its potential biological activities. This article reviews its biological properties, including mechanisms of action and therapeutic implications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 385.464 g/mol. Its structural features contribute to its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities. Key areas of focus include:
- Antimicrobial Activity : The compound has shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
- Mechanisms of Action : The presence of the sulfonamide group is believed to enhance its efficacy by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase involved in folate synthesis.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Activity Description | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition at low concentrations | |
| Escherichia coli | Effective against resistant strains | |
| Pseudomonas aeruginosa | Moderate activity observed |
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity. The sulfonamide group was crucial for inhibiting bacterial growth by targeting the folate synthesis pathway.
- In Vitro Testing : In vitro tests against various leukemia cell lines indicated that similar compounds showed varying degrees of cytotoxicity. For example, certain derivatives displayed IC50 values lower than 20 µg/mL against CCRF-CEM leukemia cells, suggesting potential as anticancer agents .
- Mechanistic Insights : Research has indicated that the mechanism of action involves disruption of essential metabolic processes in bacteria and cancer cells. The compound's structural features allow it to interact effectively with key enzymes involved in these pathways.
Q & A
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Parameter | Optimal Range | Outcome | Reference |
|---|---|---|---|---|
| Coupling | Temperature | 0–5°C | 78% conversion | |
| Cyclization | Solvent | DMF | 92% purity | |
| Purification | Eluent Ratio | CH₂Cl₂:MeOH 9:1 | Yield: 58% |
Q. Table 2. Biological Activity Profiling
| Assay | Cell Line/Enzyme | Result (IC₅₀) | Reference |
|---|---|---|---|
| Kinase inhibition | PKC-α | 12.3 ± 1.5 nM | |
| Cytotoxicity | HCT-116 | 8.7 ± 0.9 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
